N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]butanamide
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Overview
Description
N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]butanamide: , also known by its chemical structure C₁₄H₁₈N₄O₃ , belongs to a class of compounds derived from benzodiazepines. These compounds have garnered significant interest due to their diverse applications in various scientific fields.
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several steps. While I don’t have specific details for this exact compound, benzoxadiazoles are typically synthesized through cyclization reactions. One common approach is the condensation of an amine with a carboxylic acid derivative, followed by cyclization to form the benzoxadiazole ring.
Reaction Conditions: The specific reaction conditions depend on the synthetic route chosen. Researchers often employ catalysts, solvents, and appropriate temperatures to facilitate the desired transformations.
Industrial Production Methods: For industrial-scale production, optimization of reaction conditions, scalability, and cost-effectiveness are crucial. Industrial processes may involve continuous flow chemistry or batch reactions, aiming for high yields and purity.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including:
Oxidation: Oxidative transformations can modify the functional groups.
Reduction: Reduction reactions alter the compound’s properties.
Substitution: Substituting functional groups can lead to new derivatives.
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Various nucleophiles (e.g., amines, thiols) can replace functional groups.
Major Products: The specific products depend on the reaction type and conditions. Is there a particular reaction you’d like me to explore further?
Scientific Research Applications
This compound finds applications across disciplines:
Chemistry: As a versatile building block for designing new molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating potential therapeutic effects.
Industry: Developing novel materials or catalysts.
Mechanism of Action
The precise mechanism remains an active area of research. It likely involves interactions with specific molecular targets or signaling pathways. Further studies are needed to elucidate its effects fully.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it to related benzoxadiazoles. Its uniqueness lies in its specific substitution pattern and functional groups.
Properties
Molecular Formula |
C14H18N4O3 |
---|---|
Molecular Weight |
290.32 g/mol |
IUPAC Name |
N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)butanamide |
InChI |
InChI=1S/C14H18N4O3/c1-2-3-12(19)15-10-4-5-11(14-13(10)16-21-17-14)18-6-8-20-9-7-18/h4-5H,2-3,6-9H2,1H3,(H,15,19) |
InChI Key |
CSSJQIVJHORJRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C2=NON=C12)N3CCOCC3 |
Origin of Product |
United States |
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